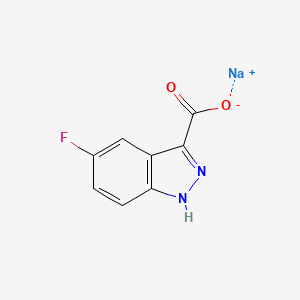

Sodium 5-fluoro-1H-indazole-3-carboxylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;5-fluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEPRSHXHFEDJO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Sodium 5 Fluoro 1h Indazole 3 Carboxylate

Strategies for the Construction of the 5-Fluoro-1H-indazole Core

The synthesis of the 5-fluoro-1H-indazole core is a critical step in the preparation of Sodium 5-fluoro-1H-indazole-3-carboxylate. Various strategies have been developed to construct this heterocyclic system, often involving multi-step sequences and key cyclization reactions.

Multi-Step Synthesis Approaches from Commercial Precursors

The synthesis of 5-fluoro-1H-indazole derivatives frequently commences from readily available commercial precursors. These multi-step approaches offer a practical and scalable route to the target molecule.

A common strategy involves starting with substituted anilines. For instance, 3-fluoro-2-methylaniline (B146951) can serve as a starting material. google.com The synthesis proceeds through a sequence of reactions, including bromination, cyclization, and deprotection, to yield the desired 5-bromo-4-fluoro-1H-indazole. google.com While this example illustrates the construction of a bromo- and fluoro-substituted indazole, similar principles can be applied to synthesize the 5-fluoro analogue by selecting the appropriate starting materials and reagents.

Another approach begins with substituted o-toluidines. These precursors can be converted to the corresponding 2-methylacetanilide, which then undergoes nitrosation and ring closure to form the substituted indazole. google.com This method is advantageous as it utilizes alkali metal nitrites, which are less hazardous than other nitrosating agents. google.com

The following table summarizes a selection of commercial precursors and their potential transformation into the indazole core:

| Precursor | Key Transformation Steps | Resulting Intermediate |

| 3-Fluoro-2-methylaniline | Bromination, Cyclization, Deprotection | 5-Bromo-4-fluoro-1H-indazole |

| Substituted o-toluidine (B26562) | Acylation, Nitrosation, Ring Closure | Substituted Indazole |

| 2-Fluoro-6-methylaniline | Acetylation, Nitrosation, Cyclization | 7-Fluoroindazole |

This table is generated based on synthetic principles and may not represent a direct synthesis of this compound.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring is the cornerstone of these synthetic strategies. Several cyclization methods are employed, with nitrosation and diazotization pathways being particularly prominent.

The nitrosation of substituted indoles provides a direct route to 1H-indazole-3-carboxaldehydes, which are key intermediates for further functionalization. rsc.orgresearchgate.net This reaction typically proceeds by treating the indole (B1671886) with a nitrosating agent, such as sodium nitrite, in a slightly acidic medium. rsc.org The reaction involves the nitrosation at the C3 position of the indole, leading to an oxime intermediate. This is followed by the addition of water and subsequent ring opening and re-closure to form the 1H-indazole-3-carboxaldehyde. rsc.org The reaction conditions can be optimized for both electron-rich and electron-deficient indoles to achieve high yields and minimize side reactions. rsc.org

The general mechanism can be outlined as follows:

Nitrosation: Electrophilic attack of the nitrosonium ion (NO+) at the C3 position of the indole ring.

Oxime Formation: Tautomerization of the initial nitrosated intermediate.

Ring Opening: Nucleophilic attack of water at the C2 position, leading to the cleavage of the pyrrole (B145914) ring.

Cyclization: Intramolecular condensation to form the pyrazole (B372694) ring of the indazole system.

Diazotization reactions are a versatile tool for the synthesis of indazoles from various aniline (B41778) derivatives. chemicalbook.comguidechem.com A common approach involves the diazotization of an ortho-substituted aniline, followed by an intramolecular cyclization. For example, o-alkynylanilines can be diazotized and subsequently cyclized to afford 3-substituted 1H-indazoles. chemicalbook.com

Another pathway involves the diazotization of o-toluidine derivatives. chemicalbook.com In this method, the diazotized intermediate undergoes an intramolecular cyclization involving the ortho-methyl group to form the indazole ring. chemicalbook.com

A notable method for the synthesis of 1H-indazole-3-carboxylic acid involves the ring opening of isatin (B1672199) to form an aminophenylglyoxylic acid, which is then subjected to diazotization and reductive cyclization. chemicalbook.com

Furthermore, tandem diazotization/cyclization reactions have been developed for the synthesis of fused heterocyclic systems, demonstrating the broad applicability of this methodology. nih.gov

Introduction of the Fluorine Atom to the Indazole Scaffold

The incorporation of a fluorine atom can be achieved at different stages of the synthesis. While starting with a fluorinated precursor is common, late-stage fluorination offers an alternative and increasingly popular strategy.

Late-stage fluorination refers to the introduction of a fluorine atom into a complex molecule at a late point in the synthetic sequence. numberanalytics.com This approach is highly valuable as it allows for the rapid diversification of molecular scaffolds and can shorten synthetic routes. numberanalytics.com Recent advancements have led to the development of more selective, efficient, and mild fluorinating agents and methods. numberanalytics.com

While specific examples of late-stage fluorination directly on the 1H-indazole-3-carboxylate scaffold to produce the 5-fluoro derivative are not extensively detailed in the provided search results, the general principles of late-stage fluorination could be applied. This would typically involve the use of electrophilic or nucleophilic fluorinating reagents on a pre-formed indazole ring system. The development of such a late-stage fluorination protocol would be a significant contribution to the synthesis of this class of compounds.

Early-Stage Precursor Fluorination

The synthesis of 5-fluoro-1H-indazole-3-carboxylic acid often commences with a precursor that already contains the fluorine atom. This "early-stage fluorination" strategy ensures the precise placement of the fluorine substituent on the benzene (B151609) ring of the indazole core. A common approach involves the use of appropriately substituted fluorinated anilines or benzoic acids.

One illustrative, albeit for a related compound, synthetic route begins with a difluorinated precursor. For instance, the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid starts from commercially available 2,3-difluorobenzoic acid. researchgate.net This precursor undergoes a sequence of reactions, including bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation to yield the final product. researchgate.net This highlights a strategy where the fluorine atom is incorporated from the very beginning of the synthetic sequence.

Another relevant synthetic pathway involves the cyclization of a fluorinated phenylhydrazone derivative. The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts. wikipedia.orgchemeurope.com This reaction can be adapted to produce fluorinated indazoles. The general mechanism involves the deprotonation of a β-keto-ester, followed by nucleophilic addition of the resulting enolate to a diazonium salt to form an azo compound. wikipedia.org This intermediate then undergoes hydrolysis and cyclization to form the indazole ring. By starting with a fluorinated aryl diazonium salt, such as one derived from a fluoroaniline, a fluoroindazole can be synthesized. researchgate.netmdpi.com Subsequent functionalization at the 3-position can then lead to the desired carboxylic acid.

A practical synthesis of 1H-indazole-3-carboxylic acid derivatives has been developed starting from derivatives of 2-nitrophenylacetic acid. semanticscholar.org This approach involves the reduction of the nitro group to an amine, followed by diazotization and cyclization. By analogy, starting with a 2-nitro-4-fluorophenylacetic acid derivative would be a plausible route to 5-fluoro-1H-indazole-3-carboxylic acid.

Methodologies for Carboxylic Acid Functionalization at the 3-Position

The carboxylic acid group at the 3-position of the indazole ring is a key handle for further derivatization, allowing for the synthesis of a wide range of esters and amides.

Esterification:

The esterification of 5-fluoro-1H-indazole-3-carboxylic acid can be achieved through various standard methods. One common approach is acid-catalyzed esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For example, 1H-indazole-3-carboxylic acid has been converted to its methyl ester by refluxing in methanol (B129727) with concentrated H₂SO₄. semanticscholar.org A similar procedure involves dissolving the indazole-3-carboxylic acid in methanol at 0 °C and adding thionyl chloride dropwise, followed by heating to reflux. chemicalbook.com This method afforded methyl 1H-indazole-3-carboxylate in 94% yield. chemicalbook.com

Alternatively, coupling agents can be employed for esterification under milder conditions. Reagents like triphenylphosphine (B44618) oxide (TPPO) in combination with oxalyl chloride have been shown to be highly efficient for the esterification of carboxylic acids with alcohols at room temperature. sigmaaldrich.com Uronium-based coupling agents such as TBTU, TATU, or COMU, in the presence of an organic base, are also effective for preparing esters from carboxylic acids and either phenols or aliphatic alcohols. chemeurope.com

Amidation:

The formation of amides from 5-fluoro-1H-indazole-3-carboxylic acid is a crucial transformation, particularly for the synthesis of biologically active molecules. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of the desired amine.

A widely used set of conditions involves the use of a coupling agent like O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF). google.com In a procedure for the non-fluorinated analogue, the indazole-3-carboxylic acid is first reacted with HBTU and DIPEA to form an activated intermediate, to which the amine is then added. google.com

Another common protocol employs (3-Dimethylaminopropyl)-ethyl-carbodiimide (EDC.HCl) in combination with N-Hydroxybenzotriazole (HOBt) and a base like triethylamine (B128534) (TEA) in DMF. researchgate.net The carboxylic acid is stirred with these reagents to form an active ester, which then readily reacts with the amine to produce the corresponding amide. The general procedure involves stirring the carboxylic acid, HOBt, EDC.HCl, and TEA in DMF for a short period before adding the amine and continuing the reaction at room temperature for several hours.

The following table summarizes common coupling agents used in the amidation of indazole-3-carboxylic acids.

| Coupling Agent | Additive | Base | Solvent | Reference |

| HBTU | - | DIPEA | DMF | google.com |

| EDC.HCl | HOBt | TEA | DMF | researchgate.net |

The direct carboxylation of a pre-formed 5-fluoro-1H-indazole to introduce a carboxylic acid group at the 3-position is a less common but potentially more atom-economical approach. This strategy avoids the need for a pre-functionalized starting material.

One potential method for direct carboxylation involves the use of a strong base to deprotonate the indazole, followed by quenching with carbon dioxide. For instance, the synthesis of 1H-indazole-3-carboxylic acid has been achieved by treating a protected indazole with n-butyllithium (n-BuLi) at low temperature, followed by the introduction of CO₂ gas. researchgate.net The protecting group is then removed to yield the desired product. researchgate.net Applying this method to a protected 5-fluoro-1H-indazole could be a viable route.

Recent advances in catalysis have explored the direct carboxylation of C-H bonds using CO₂. lookchemmall.com For example, the direct carboxylation of alkenyl C-H bonds has been reported using a Palladium(II) catalyst. wikipedia.org While a specific protocol for the direct carboxylation of 5-fluoro-1H-indazole has not been detailed in the reviewed literature, these emerging methodologies suggest potential future pathways for its synthesis.

Formation of the Sodium Salt: Acid-Base Reaction Protocols

The formation of this compound from its parent carboxylic acid is a straightforward acid-base reaction. This conversion is often performed to enhance the aqueous solubility of the compound, which can be advantageous for certain applications.

The typical procedure involves treating a solution or suspension of 5-fluoro-1H-indazole-3-carboxylic acid with an equimolar amount of a sodium base. Commonly used bases include sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). The reaction is generally carried out in a suitable solvent, such as water or an alcohol/water mixture.

For example, a suspension of the carboxylic acid in water can be treated with a solution of sodium hydroxide. semanticscholar.org The reaction mixture is stirred until a clear solution is obtained, indicating the formation of the sodium salt. The solvent can then be removed under reduced pressure, or the salt can be precipitated by the addition of a less polar, miscible solvent to yield the solid this compound.

Purification and Comprehensive Spectroscopic Elucidation for Research Applications

The purification and characterization of this compound and its precursors are essential to ensure their identity and purity for research and development purposes.

Chromatographic methods are widely used for the purification of indazole derivatives. Thin-layer chromatography (TLC) is routinely used to monitor the progress of reactions. For preparative scale purification, column chromatography using silica (B1680970) gel is a common technique. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) is often employed, with the ratio adjusted to achieve the desired separation. orgsyn.org For more polar compounds, a mixture of chloroform (B151607) and methanol may be used.

High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative scale purification, offering high resolution and sensitivity. Reversed-phase HPLC is frequently used for the analysis and purification of indazole derivatives. Typical mobile phases consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The detection of the compounds is often carried out using a UV detector. For the analysis of related carboxylic acids, fluorescence detection can also be employed after derivatization.

Advanced Spectroscopic Methods for Structural Assignment (e.g., High-Resolution NMR, Mass Spectrometry, Infrared Spectroscopy)

The structural elucidation of this compound and its parent acid relies on a combination of advanced spectroscopic techniques. While specific spectral data for the sodium salt is not widely published, the analysis of the parent acid and its derivatives provides a strong basis for its characterization. wiley-vch.deresearchgate.netamazonaws.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a fundamental tool for determining the precise molecular structure. For 5-fluoro-1H-indazole-3-carboxylic acid and its derivatives, both ¹H and ¹³C NMR are employed to identify the chemical environment of each hydrogen and carbon atom. wiley-vch.deresearchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 5-fluoro-1H-indazole-3-carboxylic acid, the aromatic protons on the indazole ring typically appear in the downfield region (δ 7.0-8.5 ppm). The fluorine atom at the C5 position influences the chemical shifts and coupling constants of the adjacent protons. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, often above 10 ppm, and may be exchangeable with deuterium (B1214612) oxide (D₂O). Upon formation of the sodium salt, this acidic proton signal would disappear.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is typically observed in the range of 160-180 ppm. The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the fluorine substituent and the pyrazole ring fusion. The C-F coupling is a characteristic feature in the ¹³C NMR spectrum of fluorinated compounds. For instance, in a related compound, 5-fluoro-1H-indazole, the carbon atoms show distinct signals reflecting the heterocyclic aromatic structure. researchgate.net

Interactive Data Table: Representative NMR Data for 5-Fluoro-1H-indazole-3-carboxylic Acid Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5-fluoro-1H-indazole-3-carboxylic acid | DMSO-d₆ | Signals in the aromatic region (approx. 7.3-8.2 ppm), broad singlet for COOH (approx. 13.9 ppm) researchgate.net | Aromatic and carbonyl carbons (approx. 110-165 ppm) researchgate.net |

| Ethyl 5-fluoro-1H-indazole-3-carboxylate | CDCl₃ | Aromatic protons, quartet for -OCH₂- (approx. 4.5 ppm), triplet for -CH₃ (approx. 1.4 ppm) | Aromatic carbons, carbonyl carbon, signals for ethyl group |

| 5-fluoro-1H-indazole-3-carboxamide | DMSO-d₆ | Aromatic protons, broad signals for -NH₂ | Aromatic carbons, carbonyl carbon |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. For 5-fluoro-1H-indazole-3-carboxylic acid, the molecular ion peak ([M+H]⁺) would be observed at an m/z corresponding to its molecular formula (C₈H₅FN₂O₂). nih.gov The sodium salt would show a molecular ion corresponding to [M-H+2Na]⁺ or other sodium adducts. uni.lu Fragmentation patterns in the mass spectrum can provide further structural information. For instance, the loss of CO₂ from the carboxylic acid is a common fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Data for 5-fluoro-1H-indazole-3-carboxylic acid and its Sodium Salt

| Ion | Formula | Predicted m/z |

| [C₈H₅FN₂O₂ + H]⁺ | C₈H₆FN₂O₂⁺ | 181.0408 |

| [C₈H₅FN₂O₂ + Na]⁺ | C₈H₅FN₂O₂Na⁺ | 203.0227 |

| [C₈H₄FN₂O₂Na + H]⁺ | C₈H₅FN₂O₂Na⁺ | 203.0227 |

| [C₈H₄FN₂O₂Na + Na]⁺ | C₈H₄FN₂O₂Na₂⁺ | 225.0047 |

Infrared (IR) Spectroscopy:

Infrared spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of 5-fluoro-1H-indazole-3-carboxylic acid, characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), the N-H stretch of the indazole ring (around 3300-3500 cm⁻¹), and C-F stretching vibrations. amazonaws.com Upon formation of the sodium salt, the broad O-H band would disappear and be replaced by the characteristic absorptions of the carboxylate anion (asymmetric and symmetric stretches around 1600 cm⁻¹ and 1400 cm⁻¹, respectively). amazonaws.com

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) for Acid | Expected Wavenumber (cm⁻¹) for Sodium Salt |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Absent |

| Carbonyl | C=O Stretch | 1700-1725 | - |

| Carboxylate | Asymmetric Stretch | - | ~1600 |

| Carboxylate | Symmetric Stretch | - | ~1400 |

| Indazole | N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic Ring | C-H Stretch | ~3100 | ~3100 |

| Fluoro Group | C-F Stretch | 1000-1400 | 1000-1400 |

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Influence of the 5-Fluoro Substitution on Biological Activity and Selectivity Profiles

The introduction of a fluorine atom at the C5-position of the indazole ring is a critical modification that significantly modulates the compound's pharmacological properties. Fluorine, being the most electronegative element, can alter a molecule's acidity, lipophilicity, metabolic stability, and binding interactions. mdpi.com

Research on fluorinated indole (B1671886) derivatives, which share structural similarities with indazoles, has shown that 5-fluoro substitution can lead to superior biological activity compared to analogues with fluorine at other positions, such as the 4-fluoro position. nih.gov This suggests that the electronic effects of the fluorine atom at the 5-position are optimally placed to enhance interactions with biological targets. In some scaffolds, the strategic placement of fluorine can lead to a dramatic increase in potency. For instance, a 6-fluoroindazole derivative displayed a significant enhancement in inhibitory potency against Rho kinase (ROCK1) compared to its 4-fluoro counterpart. nih.gov While direct comparative data for Sodium 5-fluoro-1H-indazole-3-carboxylate versus its non-fluorinated analogue is specific to the target, the general principles of fluorine substitution in medicinal chemistry point towards improved metabolic stability and enhanced binding affinity. mdpi.com

Table 1: Impact of Fluorine Substitution on Biological Activity in Related Heterocycles

| Compound Scaffold | Fluorine Position | Biological Target | Observed Effect | Reference |

|---|---|---|---|---|

| Indole-3-carbonitrile | 5-Fluoro vs. 4-Fluoro | HCV Replicon | 5-Fluoroindoles showed better activity. | nih.gov |

Contribution of the 1H-Indazole Core to Molecular Recognition and Activity

The 1H-indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets, including kinases and cannabinoid receptors. nih.govrsc.org Its rigid, bicyclic structure provides a well-defined three-dimensional framework that can engage in multiple types of interactions with protein binding sites, including hydrogen bonding, and π–π stacking. mdpi.com

The nitrogen atoms of the pyrazole (B372694) ring portion of the indazole are crucial for forming hydrogen bonds. The N1-H group can act as a hydrogen bond donor, a feature often critical for anchoring the molecule in a specific orientation within a binding pocket. mdpi.com The N2 atom, with its lone pair of electrons, acts as a hydrogen bond acceptor. The aromatic benzene (B151609) portion of the core contributes to hydrophobic and van der Waals interactions, further stabilizing the ligand-receptor complex. The planarity of the indazole ring also facilitates stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target protein. nih.gov

Systematic Modifications at the Carboxylate Moiety and their Pharmacological Consequences

The carboxylate group at the 3-position is a key functional group, often serving as a primary interaction point with the biological target, typically through ionic interactions or hydrogen bonding with positively charged or polar residues. Modifications to this group have profound effects on the compound's activity.

The synthesis of analogues often starts from 5-fluoro-1H-indazole-3-carboxylic acid, which can be prepared and then derivatized. nih.govsigmaaldrich.com A common modification is the conversion of the carboxylic acid to an ester or an amide. For example, methyl 1H-indazole-3-carboxylate can be synthesized and subsequently modified, such as by nucleophilic substitution on the indazole N-H hydrogen. nih.gov

Studies on related indazole-3-carboxamides have shown that these derivatives can act as potent inhibitors of targets like the calcium-release activated calcium (CRAC) channel. nih.gov The conversion of the carboxylate to various amides allows for the exploration of different substituent groups, which can fine-tune the compound's potency and selectivity. For instance, a series of 1H-indazole-3-carboxamide derivatives were synthesized and evaluated as p21-activated kinase 1 (PAK1) inhibitors, demonstrating that this scaffold can be optimized to achieve high potency and selectivity. nih.gov The synthesis of such analogues allows for extensive structure-activity relationship (SAR) studies, revealing that introducing appropriate hydrophobic and hydrophilic groups is critical for inhibitory activity. nih.gov

Table 2: Examples of Synthesized Indazole-3-Carboxylate Analogues and their Activities

| Analogue Type | Target/Activity | Key Finding | Reference |

|---|---|---|---|

| Indazole-3-carboxamides | CRAC channel blockers | The regiochemistry of the amide linker is critical for activity. | nih.gov |

| 1H-indazole-3-carboxamides | PAK1 inhibitors | Appropriate hydrophobic/hydrophilic substitutions are key for potency and selectivity. | nih.gov |

Regiochemistry—the specific placement of functional groups—is paramount for the biological activity of indazole derivatives. For the carboxylate moiety, its position at C3 is crucial. Moving this group to other positions on the indazole ring would drastically alter the molecule's geometry and its ability to fit into the binding site of its target.

A compelling example of regiochemical importance comes from studies on indazole-3-carboxamides as CRAC channel blockers. nih.gov Research demonstrated that the indazole-3-carboxamide isomer was a potent inhibitor, while its corresponding "reverse amide" isomer was completely inactive. nih.gov This highlights that the precise orientation of the amide bond, dictated by the C3-carboxylate starting point, is essential for the necessary interactions to inhibit the channel. This strict regiochemical requirement underscores the highly specific nature of the binding interaction. nih.gov

Elucidation of Structure-Metabolism Relationships for this compound and its Analogues

Understanding how a compound is metabolized is crucial for drug development. Structure-metabolism relationship (SMR) studies identify which parts of a molecule are susceptible to metabolic enzymes, primarily Cytochrome P450 (CYP) oxidases in the liver.

For fluorinated compounds, metabolism can be complex. The fluorine atom itself is generally stable, but its strong electron-withdrawing effect can influence the metabolism of adjacent positions. mdpi.com In vitro studies using human liver microsomes are a standard method to investigate metabolic pathways. nih.gov For compounds containing a fluoropentyl chain attached to the indazole core, a common metabolic pathway involves oxidative defluorination, where the fluorine atom is removed and replaced by a hydroxyl group, which can then be further oxidized. nih.gov

Metabolic "hot spots" are chemically reactive sites on a molecule that are most prone to enzymatic modification. Identifying these hot spots allows medicinal chemists to make structural changes to block metabolism, thereby improving the drug's half-life and bioavailability.

For indazole-based compounds, including those structurally related to this compound, several metabolic transformations are common. These include:

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the aromatic benzene ring portion of the indazole core.

N-dealkylation: If an alkyl group is attached to one of the nitrogen atoms, it can be metabolically cleaved. nih.gov

Oxidative Defluorination: In analogues with a fluorinated alkyl chain, the terminal fluorine can be removed and oxidized to a carboxylic acid. nih.gov

A study on 5-fluoro BZO-POXIZID, an indazole-containing compound, found that the fluoropentyl group was a significant metabolic hot spot, undergoing oxidative defluorination to form a valeric acid metabolite. nih.gov The indazole core itself can also be a site of metabolism, typically through hydroxylation at one of the available positions on the benzene ring. The design of new analogues often involves modifying these identified hot spots to create more metabolically robust compounds. nih.gov

Rational Design Strategies for Enhancing Metabolic Stability in Preclinical Candidates

Rational design strategies to mitigate these metabolic pathways often involve structural modifications aimed at blocking or reducing the susceptibility of the molecule to enzymatic degradation. These modifications must be carefully balanced to maintain or improve the desired pharmacological activity, a key aspect of the Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR).

One primary metabolic vulnerability of compounds containing a fluorinated pentyl chain is oxidative defluorination, which can lead to the formation of 5-hydroxypentyl and pentanoic acid metabolites. nih.govnih.gov Additionally, the indazole core and other alkyl substituents are susceptible to hydroxylation. nih.govresearchgate.net To address these liabilities, several design strategies can be employed.

A common approach to enhance metabolic stability is the introduction of steric hindrance around the metabolically active sites. For instance, the strategic placement of bulky groups can shield a vulnerable position from the active site of metabolic enzymes like Cytochrome P450. nih.gov Another strategy involves the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties but different metabolic susceptibility. For example, replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group can block hydroxylation at that position. researchgate.net

The following table outlines potential modifications to the 5-fluoro-1H-indazole-3-carboxylate structure and the rationale for their potential to enhance metabolic stability, based on findings from related indazole derivatives.

Table 1: Rational Design Strategies for Enhancing Metabolic Stability of 5-fluoro-1H-indazole-3-carboxylate Analogues

| Modification Strategy | Targeted Metabolic Pathway | Rationale | Example Modification on Indazole Core |

| Blocking Hydroxylation | Indazole core hydroxylation | Introduction of small, metabolically stable groups at positions prone to hydroxylation. | Substitution at the 6 or 7-position of the indazole ring with a methyl or additional fluoro group. |

| Modulating N-Alkylation | N-dealkylation | Altering the electronic properties and steric bulk of the N1-substituent to reduce enzymatic cleavage. | Introduction of a cyclopropylmethyl or tert-butyl group at the N1 position. |

| Bioisosteric Replacement | Carboxylate metabolism | Replacing the carboxylic acid with a group less prone to conjugation or other metabolic transformations, such as a tetrazole. researchgate.net | Replacement of the 3-carboxylate with a 3-(1H-tetrazol-5-yl) group. |

| Inhibition of Oxidative Defluorination | Oxidative defluorination of a potential N1-fluoropentyl chain | Modifying the electronic environment of the C-F bond to increase its strength. | Not directly applicable to the core, but relevant for N1-substituted analogues. |

Detailed research into the metabolic fate of closely related compounds provides valuable insights. For example, studies on synthetic cannabinoids with a 5-fluoro-indazole core, such as 5F-AB-PINACA, have shown that the primary metabolites result from hydroxylation of the pentyl chain and hydrolysis of the amide linkage. nih.gov While this compound lacks the extended side chains of these analogues, the principles of metabolic vulnerability of the core structure remain relevant.

Further investigation into the metabolic profile of this compound itself would be necessary to confirm its specific metabolic hotspots. However, based on the broader understanding of indazole-3-carboxylate metabolism, the following table summarizes the metabolic stability of related compounds, offering a predictive framework.

Table 2: Comparative Metabolic Stability of Indazole Derivatives in Human Liver Microsomes (HLM)

| Compound | Key Structural Features | Metabolic Half-life (t½, min) | Primary Metabolic Pathways | Reference |

| 3-methyl-5-fluoro indazole analogue | 3-methyl group, 5-fluoro substitution | 23.66 | Not specified | nih.gov |

| UT-155 (indole analogue) | Indole core | 12.35 | Not specified | nih.gov |

| 3-cyano-5-fluoro indazole analogue | 3-cyano group, 5-fluoro substitution | 105 | Not specified | nih.gov |

| 3-nitro-5-fluoro indazole analogue | 3-nitro group, 5-fluoro substitution | 120.60 | Not specified | nih.gov |

| ADB-FUBINACA | 4-fluorobenzyl at N1, tert-butyl amide | 39.7 | Alkyl and indazole hydroxylation, amide hydrolysis | researchgate.net |

The data in Table 2 clearly demonstrate that modifications to the indazole core can significantly impact metabolic stability. For instance, the introduction of electron-withdrawing groups like cyano and nitro at the 3-position dramatically increased the metabolic half-life of 5-fluoro-indazole derivatives. nih.gov This suggests that altering the electronic properties of the indazole ring system can be a highly effective strategy for enhancing metabolic stability. These findings provide a strong rationale for synthesizing and evaluating analogues of this compound with similar modifications to improve their preclinical pharmacokinetic properties.

Based on a comprehensive review of available scientific literature, there is currently no specific preclinical pharmacological data for this compound. Searches for in vitro biological activity, mechanistic investigations, target identification, enzyme inhibition, receptor binding, and cell-based assays related to this particular compound did not yield any specific research findings.

The available information is primarily limited to its identification as a chemical compound and its availability from various suppliers. No studies detailing its pharmacological characterization, such as its effects on enzymes, receptors, cellular pathways, or its potential anti-proliferative activities, could be located.

Therefore, the detailed article outline focusing on the preclinical pharmacological characterization of this compound cannot be populated with scientifically validated information at this time. Further research would be required to elucidate the biological properties of this specific molecule.

Preclinical Pharmacological Characterization of Sodium 5 Fluoro 1h Indazole 3 Carboxylate

In Vivo Pharmacological Efficacy Studies in Defined Animal Models

Efficacy Assessment in Established Murine or Other Vertebrate Disease Models (e.g., inflammatory models, tumor xenograft models, explicitly no human claims)

No publicly available studies detailing the efficacy of Sodium 5-fluoro-1H-indazole-3-carboxylate in established animal models of disease, such as inflammatory or tumor xenograft models, were identified.

Pharmacodynamic Biomarker Assessment in Animal Studies

There is no available information on the assessment of pharmacodynamic biomarkers in animal studies following the administration of this compound. Such studies would be crucial to understand the compound's mechanism of action in a living organism.

Pharmacokinetics and Metabolism Studies Preclinical Focus

Preclinical Pharmacokinetics

Data from dedicated studies on the in vitro plasma protein binding of Sodium 5-fluoro-1H-indazole-3-carboxylate in common preclinical species such as mice, rats, and dogs are not available in the public domain. Consequently, no detailed research findings or data tables can be presented.

Computational Chemistry and Molecular Modeling for Sodium 5 Fluoro 1h Indazole 3 Carboxylate

Molecular Docking Studies for Predictive Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein, offering insights into the compound's potential biological activity.

For indazole derivatives, molecular docking has been successfully employed to identify and optimize inhibitors for various protein targets. For instance, studies on indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) have used molecular docking to understand their binding within the active site. google.com Similarly, docking studies have been crucial in elucidating the interaction of indazole compounds with targets like the K-ras receptor and renal cancer-associated proteins. google.comgoogle.com In a study on indazole derivatives targeting renal cancer, docking was used to evaluate their effectiveness against a protein data bank (PDB) entry directly linked to the disease (6FEW). google.com

The analysis of ligand-protein interactions following molecular docking reveals the specific types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for understanding the basis of a compound's activity and for guiding structure-based drug design.

In studies of indazole derivatives, specific amino acid residues within the protein's active site are often identified as key for binding. For example, in the case of indazole derivatives designed as p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors, docking predicted a crucial hydrogen bond between the N2-indazole nitrogen and the backbone of Met109 in the hinge region of the kinase. Another study on indazole-3-carboxylic acid and its metal complexes as inhibitors of nitric oxide (NO) synthase used docking to determine the optimal binding modes of the inhibitors within the enzyme's active site.

A summary of key interactions for related indazole compounds is presented below:

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |

| Indazole Derivatives | p38α MAPK | Met109 | Hydrogen Bond |

| Indazole Derivatives | K-ras | Not Specified | Not Specified |

| Indazole Derivatives | Renal Cancer Receptor (6FEW) | Not Specified | Hydrogen Bonding, Covalent Hydrogen Bonding, Alkyl Interactions |

| Indazole-3-carboxylic acid | Nitric oxide (NO) synthase | Not Specified | Not Specified |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While there is no specific public record of Sodium 5-fluoro-1H-indazole-3-carboxylate being identified through a virtual screening campaign, its parent molecule, 5-fluoro-1H-indazole-3-carboxylic acid, and other indazole derivatives are components of compound libraries used for such purposes. google.com

The general workflow for virtual screening involves docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity or other scoring functions. This approach can rapidly narrow down a large chemical space to a manageable number of candidates for experimental testing. For example, a fragment-based lead discovery approach combined with virtual screening has led to the identification of indazole derivatives as inhibitors of ubiquitin-specific protease 7 (USP7).

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information on the conformational changes of a protein and a ligand upon binding, as well as the stability of the resulting complex over time.

MD simulations allow for the study of the dynamic behavior of a ligand within a biological environment, such as the active site of a protein. This includes analyzing the conformational flexibility of the ligand and how its structure adapts to the binding pocket. For indazole derivatives, MD simulations have been used to assess the stability of the ligand's binding pose. In a study of an indazole derivative targeting the K-ras receptor, MD simulations were performed to assess the interaction in a dynamic setting. google.com Similarly, for inhibitors of p38α MAPK, MD simulations provided insights into the dynamic interactions, such as the formation of water-bridged hydrogen bonds between the ligand and the protein.

A key application of MD simulations is to evaluate the stability of the protein-ligand complex. By simulating the complex over a period of time (typically nanoseconds to microseconds), researchers can observe whether the ligand remains bound in its predicted pose or if it dissociates. The root-mean-square deviation (RMSD) of the ligand and protein atoms is often calculated to quantify the stability of the complex.

For example, MD simulations of indazole derivatives as HIF-1α inhibitors showed that the most potent compound was found to be quite stable in the active site of the protein. google.com In another study involving indazole-3-carboxylic acid and its metal complexes as NO synthase inhibitors, MD simulations confirmed that the inhibitors remained in the docked region throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and identifying the molecular descriptors that are most correlated with the activity.

While no specific QSAR models for this compound were found, QSAR studies have been conducted on various classes of indazole derivatives. google.com These studies help in understanding the structural requirements for a particular biological activity and can be used to predict the activity of new, untested compounds.

For instance, a 3D-QSAR study on indazole derivatives as HIF-1α inhibitors was performed to understand the structural features influencing their inhibitory potency. The resulting steric and electrostatic contour maps provided a framework for designing new, more potent inhibitors. google.com Another QSAR study on indazole compounds as inhibitors of SAH/MTAN-mediated quorum sensing identified several 2D and 3D descriptors that were crucial for their inhibitory activity.

A summary of descriptors found to be important in QSAR models for indazole derivatives is provided below:

| QSAR Study Subject | Important Descriptors | Model Type |

| Indazole derivatives as HIF-1α inhibitors | Steric and Electrostatic Fields | 3D-QSAR |

| Indazole compounds as SAH/MTAN inhibitors | AATS1v, RDF55m, E1s, ATSC3s, AATSC7s | 2D & 3D QSAR |

These examples demonstrate how QSAR modeling can be a valuable tool in the optimization of lead compounds within the indazole chemical class.

Development of Predictive Models for Biological Activity based on Structural Features

Predictive models are essential for understanding how the structural features of a molecule like this compound might influence its biological activity. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. While specific QSAR models for this compound are not extensively published, the principles can be understood from studies on related indazole derivatives.

For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors have demonstrated the utility of this approach. nih.gov In such studies, a series of known indazole compounds with varying inhibitory activities are spatially aligned. Then, computational fields (steric and electrostatic) are calculated around the molecules. Statistical methods, such as Partial Least Squares (PLS), are employed to correlate the variations in these fields with the observed biological activities. nih.govuni.lu

The resulting 3D-QSAR models generate contour maps that highlight regions where certain structural features are predicted to enhance or diminish biological activity. For example, a model might indicate that a bulky substituent in a specific position could increase efficacy, while an electronegative group in another region might be detrimental. These models provide a structural framework that can guide the design of new, more potent analogs of this compound.

Pharmacophore mapping is another powerful technique used to develop predictive models. This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. For a series of active indazole derivatives, a common pharmacophore hypothesis can be generated, providing a template for virtual screening of compound libraries to identify new molecules with the desired biological activity. nih.govuni.lu

Identification of Key Physico-Chemical Descriptors Influencing Biological Efficacy

For the parent compound, 5-fluoro-1H-indazole-3-carboxylic acid, several key physicochemical descriptors have been computationally predicted and are available in public databases like PubChem. nih.gov

Table 1: Predicted Physicochemical Properties of 5-fluoro-1H-indazole-3-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.14 g/mol | PubChem nih.gov |

| XLogP3 | 1.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Exact Mass | 180.03350557 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 66 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

These descriptors provide valuable insights into the molecule's behavior. For example, the XLogP3 value of 1.5 suggests a moderate lipophilicity, which is often a desirable trait for drug candidates as it influences absorption and distribution. The topological polar surface area (TPSA) of 66 Ų is also within a range that is generally considered favorable for oral bioavailability. In QSAR studies of related indazole derivatives, descriptors such as molecular weight, lipophilicity, and the presence of specific functional groups have been shown to be important for their biological activity.

In Silico ADMET Prediction for Research Candidate Prioritization

A significant hurdle in drug development is the failure of candidates due to poor pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). medchemexpress.com Computational ADMET prediction allows for the early identification of potential liabilities, enabling researchers to prioritize candidates with a higher probability of success. uni.lu

Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Properties

A variety of computational models are available to predict the ADMET properties of this compound. These models are typically built using large datasets of compounds with experimentally determined ADMET properties.

Absorption: Key parameters for absorption include solubility and permeability. The moderate lipophilicity and TPSA of 5-fluoro-1H-indazole-3-carboxylic acid suggest that it may have reasonable intestinal absorption. Computational models can provide more quantitative predictions of properties like Caco-2 permeability and human intestinal absorption (HIA). For many drug-like molecules, a high probability of good intestinal absorption is a key selection criterion. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB). In silico models can predict the extent of PPB and whether a compound is likely to penetrate the central nervous system. For compounds not intended for CNS targets, low BBB penetration is generally preferred to avoid potential side effects.

Metabolism: The metabolism of a drug is primarily carried out by cytochrome P450 (CYP) enzymes. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Inhibition of these enzymes can lead to drug-drug interactions, a significant safety concern. researchgate.net

Excretion: While direct prediction of excretion pathways is complex, related properties like solubility and molecular size can provide clues. The carboxylic acid group in this compound is likely to be ionized at physiological pH, which would increase its water solubility and facilitate renal excretion.

Table 2: Representative In Silico ADMET Predictions for a Hypothetical Indazole Carboxylate

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good oral absorption likely |

| Caco-2 Permeability | Moderate | May have reasonable permeability |

| Blood-Brain Barrier (BBB) Penetration | Low | Reduced risk of CNS side effects |

| Plasma Protein Binding | High | May affect free drug concentration |

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform |

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this isoform |

Note: This table is illustrative and based on general expectations for compounds of this class. Specific predictions for this compound would require dedicated software.

Prediction of Potential Metabolic Lability Sites and Stability

Identifying the parts of a molecule that are most susceptible to metabolism—the so-called "soft spots"—is crucial for understanding its metabolic stability and potential for generating active or toxic metabolites. Computational tools can predict these sites of metabolic lability. nih.gov

For this compound, several potential metabolic pathways can be hypothesized based on its structure and known biotransformations of related compounds.

Glucuronidation: The carboxylic acid group is a prime site for phase II metabolism, specifically glucuronidation. This process would attach a glucuronic acid moiety, significantly increasing the molecule's water solubility and facilitating its excretion.

Hydroxylation: The aromatic rings (both the benzene (B151609) and pyrazole (B372694) rings) are potential sites for phase I hydroxylation, catalyzed by CYP enzymes. The exact position of hydroxylation would be influenced by the electronic effects of the fluorine and carboxylate substituents. In studies of other indazole-3-carboxamides, hydroxylation on the indazole ring has been observed. researchgate.net

N-Dealkylation: If the indazole nitrogen is substituted (which is not the case for the parent 1H-indazole structure but is common in analogs), N-dealkylation would be a likely metabolic pathway.

Computational models can rank the likelihood of metabolism at different atoms within the molecule. For instance, a model might predict that a specific carbon on the benzene ring is the most probable site of hydroxylation. This information is invaluable for designing derivatives that are more resistant to metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life.

Analytical Methodologies for Research Applications of Sodium 5 Fluoro 1h Indazole 3 Carboxylate

Development of Advanced Chromatographic Methods for Research Purity and Quantification.diva-portal.orgnih.govchrom-china.comsigmaaldrich.com

Chromatographic techniques are the cornerstone for separating Sodium 5-fluoro-1H-indazole-3-carboxylate from impurities, reaction byproducts, or complex matrix components. The development of these methods focuses on achieving high resolution, sensitivity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and performing quantitative analysis. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For indazole-3-carboxylic acid derivatives, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. diva-portal.orgnih.gov

Method development often involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and column temperature to achieve optimal separation. nih.govchrom-china.com Detection is typically performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, such as 290 nm and 302 nm, which are characteristic for indazole-based structures. nih.govchrom-china.com Purity assessments of related compounds like indazole-3-carboxylic acid have demonstrated the capability of HPLC to establish assay values greater than 97.0%. sigmaaldrich.com In research, HPLC is used to monitor the progress of synthetic reactions, where the disappearance of starting materials like 5-fluoro-1H-indazole-3-carboxylic acid can be tracked. diva-portal.org

Table 1: Illustrative HPLC Parameters for Analysis of Indazole Carboxylic Acid Derivatives

| Parameter | Setting | Source |

| Column | Waters ACQUITY UPLC CSH C18 (100 mm×2.1 mm, 1.7 µm) | nih.govchrom-china.com |

| Mobile Phase | Gradient elution with Acetonitrile and Ultrapure Water | nih.govchrom-china.com |

| Flow Rate | 0.3 mL/min | nih.govchrom-china.com |

| Column Temperature | 35 °C | nih.govchrom-china.com |

| Injection Volume | 1 µL | nih.govchrom-china.com |

| Detection Wavelengths | 290 nm and 302 nm | nih.govchrom-china.com |

While this compound itself is a non-volatile salt, Gas Chromatography (GC) becomes a valuable analytical tool for its more volatile derivatives, which may be synthesized for specific research purposes. Before analysis, the carboxylate group must typically be converted into a more volatile form, such as a methyl ester, through a derivatization process.

The GC method separates these volatile derivatives based on their boiling points and interactions with the stationary phase within a capillary column. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert gas. GC, particularly when coupled with a mass spectrometer (GC-MS), allows for the analysis of synthetic cannabinoid derivatives of indazole-3-carboxylic acid. diva-portal.org The high temperatures of the injector (e.g., 250 °C) and MS source (e.g., 230 °C) ensure efficient vaporization and ionization. diva-portal.org It is noted that the electron ionization (EI) used in GC-MS typically produces more extensive fragmentation compared to the softer ionization techniques used in LC-MS, providing different but complementary structural information. diva-portal.org

Mass Spectrometry (MS) Applications in Complex Research Matrices.nih.govresearchgate.netnih.gov

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity for its detection, quantification, and structural characterization, especially within complex biological environments. nih.govresearchgate.netnih.gov

For quantifying trace amounts of the compound or its metabolites in biological samples like plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI) and selected in the first mass analyzer. It is then fragmented in a collision cell, and specific fragment ions are monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, minimizing interference from other components in the matrix.

Validated LC-MS/MS methods for related compounds demonstrate linearity over a specific concentration range (e.g., 5 to 100 ng/mL) and high accuracy, with recovery rates often between 95% and 98%. nih.gov Sample preparation is a critical step and often involves protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix before injection. nih.govnih.gov The high sensitivity of LC-MS/MS allows for the quantification of analytes at nanomolar concentrations, making it essential for pharmacokinetic studies. nih.gov

Table 2: Key Validation Parameters for a Representative Bioanalytical LC-MS/MS Method

| Parameter | Typical Value/Range | Source |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction (SPE) | nih.govnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | researchgate.net |

| Linearity (r²) | >0.999 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | researchgate.net |

| Accuracy (% Recovery) | 95% - 102% | nih.govresearchgate.net |

| Intra-day Precision (%RSD) | < 1.5% | chrom-china.com |

| Inter-day Precision (%RSD) | < 2.2% | chrom-china.com |

When the research goal shifts from quantifying a known compound to identifying unknown metabolites, High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, is employed. nih.govnih.gov HRMS provides extremely accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of the parent ion and its fragments. nih.gov

In metabolic studies of compounds structurally related to this compound, such as other fluorinated indazole carboxamides, HRMS has been instrumental. nih.govresearchgate.net The process involves incubating the parent drug with liver microsomes or hepatocytes and then analyzing the mixture. nih.govresearchgate.net By comparing the accurate masses of the detected signals to the parent compound, researchers can identify potential biotransformations like hydroxylation, hydrolysis, or defluorination. nih.gov The fragmentation patterns (MS/MS spectra) of these potential metabolites provide further structural clues to confirm their identity. nih.gov

Advanced Spectroscopic Techniques for Structural Analysis Beyond Basic Identification.thermofisher.comgoogle.com

While MS techniques are powerful, definitive structural elucidation often requires orthogonal analytical methods. Advanced spectroscopic techniques provide detailed information about the molecule's specific covalent bond structure and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural characterization. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For a fluorinated compound like this compound, ¹⁹F NMR is particularly valuable for confirming the position and environment of the fluorine atom on the indazole ring. Although less sensitive than MS, NMR is unparalleled in its ability to establish the precise connectivity of atoms in a molecule. thermofisher.com

Other techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify characteristic functional groups (e.g., carboxylate, N-H bonds) based on their vibrational frequencies. thermofisher.com In the context of solid-state characterization, methods like X-ray powder diffraction (XRPD) can be used to study the crystalline structure and identify different polymorphic forms of the compound, which can have different physical properties. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Derivatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the structural elucidation of heterocyclic compounds such as this compound. It provides detailed information about the atomic arrangement, conformational dynamics, and the outcomes of chemical modifications. Key nuclei for the study of this compound include ¹H (proton), ¹³C, and ¹⁵N NMR.

A primary application of NMR in the study of indazole derivatives is the definitive assignment of tautomeric forms. Indazole-3-carboxylic acids can exist in different tautomeric states, but research on related fluoro-indazole derivatives has demonstrated that in solution, they predominantly exist as the 3-hydroxy-1H-indazole tautomer. lookchem.com This determination is established by analyzing the chemical shifts of key atoms, particularly the nitrogen and carbon atoms within the indazole ring. lookchem.com For instance, ¹⁵N NMR can distinguish between the protonated and unprotonated nitrogen atoms in the pyrazole (B372694) ring of the indazole system, providing clear evidence of the dominant tautomer in a given solvent. lookchem.com

Furthermore, NMR is crucial for verifying derivatization reactions. When this compound is used as a starting material or intermediate in synthesis, NMR confirms the successful modification at specific sites. For example, the esterification of the carboxylate group or alkylation at the N1 position of the indazole ring would result in predictable changes in the ¹H and ¹³C NMR spectra. nih.gov The appearance of new signals corresponding to the added functional group (e.g., the methyl signals of an ester) and shifts in the signals of adjacent aromatic protons and carbons provide conclusive evidence of the intended chemical transformation.

Below is an illustrative table of expected NMR chemical shifts for the parent acid, 5-fluoro-1H-indazole-3-carboxylic acid, which forms the core structure of the sodium salt.

Table 1: Illustrative NMR Data for 5-fluoro-1H-indazole-3-carboxylic acid Note: Data is representative and can vary based on solvent and experimental conditions.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Key Insights |

|---|---|---|---|

| Aromatic Protons (H4, H6, H7) | ¹H | 7.5 - 8.5 | Signals appear as doublets or doublets of doublets, with coupling patterns revealing their relative positions. The fluorine atom at C5 significantly influences the shifts of adjacent protons. |

| Indazole N-H | ¹H | ~13.0 - 14.0 | Broad signal, characteristic of an acidic proton on a nitrogen in a heterocyclic system. Its presence supports the 1H-indazole form. |

| Carboxylic Acid O-H | ¹H | >12.0 | Very broad signal, often exchanges with water in the solvent. In the sodium salt form, this signal would be absent. |

| Carboxylate Carbon (C=O) | ¹³C | 160 - 170 | Position is characteristic of a carboxylic acid or carboxylate functional group. |

| Indazole Ring Carbons | ¹³C | 110 - 150 | Complex region with multiple signals. The carbon attached to fluorine (C5) will show a large C-F coupling constant, confirming the fluorine's position. |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques used for the rapid and non-destructive analysis of molecular compounds, providing complementary information for research applications involving this compound.

Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy required to cause a specific molecular vibration (e.g., stretching or bending). For this compound, the IR spectrum would be expected to display several key absorption bands that confirm its structure. The analysis of these vibrational modes is a standard method for characterizing new chemical derivatives. nih.govfarmaciajournal.com

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Indazole) | Stretching | 3300 - 3100 (Broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylate) | Asymmetric Stretching | 1610 - 1550 |

| C=C / C=N (Ring) | Stretching | 1600 - 1450 |

| C-F (Fluoroaromatic) | Stretching | 1250 - 1100 |

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of the 5-fluoroindazole ring acts as a chromophore, absorbing light in the UV region. This absorption corresponds to the energy required to promote electrons from a lower-energy molecular orbital (such as a π orbital) to a higher-energy one (a π* anti-bonding orbital). nih.gov The resulting spectrum, a plot of absorbance versus wavelength, is characterized by one or more absorption maxima (λmax). The exact position and intensity of these maxima are sensitive to the molecular structure, including the presence of substituents like the fluorine atom and the carboxylate group, as well as the solvent used for analysis. nih.govnih.gov This technique is valuable for quantifying the compound in solution and studying its electronic properties.

Bioanalytical Method Validation for Preclinical Research Studies

For the quantitative determination of this compound in biological matrices during preclinical research, a robust and reliable bioanalytical method is essential. globalresearchonline.net The development and validation of such a method are governed by strict regulatory guidelines to ensure the integrity of pharmacokinetic and toxicokinetic data. researchgate.netfda.gov Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the predominant technology for this purpose due to its high sensitivity, selectivity, and speed. biotech-asia.org

Bioanalytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This involves a series of experiments to evaluate the method's performance characteristics. For a preclinical study, this would involve analyzing the compound in a relevant biological matrix, such as rat or mouse plasma.

The validation process assesses several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous matrix components, and other medications. nih.gov

Accuracy and Precision: Accuracy measures the closeness of the determined concentration to the true value, while precision measures the reproducibility of the results over multiple measurements. These are typically assessed at multiple concentration levels within a single day (intra-day) and over several days (inter-day). researchgate.net

Linearity and Range: The method must demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specified range that covers the expected in-study concentrations. researchgate.net

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. biotech-asia.org

Matrix Effect: This assesses whether components of the biological matrix suppress or enhance the ionization of the analyte, which could lead to inaccurate results.

Stability: The chemical stability of the analyte must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -80°C). nih.gov

A typical LC-MS/MS method for this compound would involve sample preparation via protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source. biotech-asia.org

Table 3: Typical Parameters for a Preclinical Bioanalytical Method Validation using LC-MS/MS

| Parameter | Typical Method/Technique | Common Acceptance Criteria (per FDA Guidance) |

|---|---|---|

| Sample Preparation | Protein Precipitation (PPT) with acetonitrile or Liquid-Liquid Extraction (LLE). | High and consistent recovery; minimal matrix effect. |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) with gradient elution. | Symmetrical peak shape; separation from interfering peaks. |

| Internal Standard (IS) | Stable Isotope-Labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₂-labeled). | Consistent response across all samples. |

| Detection | Tandem MS (QQQ) with ESI in negative ion mode; MRM transition (e.g., [M-H]⁻ → fragment ion). | S/N > 5 for LLOQ; stable ion ratio. |

| Linearity (r²) | Calibration curve with 6-8 non-zero standards. | r² ≥ 0.99 |

| Accuracy & Precision | Analysis of Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=5). | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ). |

| Stability | Analysis of QC samples after storage under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of nominal values. |

Future Research Directions and Unaddressed Research Gaps for Sodium 5 Fluoro 1h Indazole 3 Carboxylate

Exploration of Novel and Sustainable Synthetic Pathways for Scalable Research Productioningentaconnect.com

The development of efficient, cost-effective, and environmentally friendly synthetic methods is paramount for advancing the research of any promising compound. For Sodium 5-fluoro-1H-indazole-3-carboxylate, future research should focus on moving beyond traditional synthetic routes to more innovative and sustainable pathways.

Current Synthetic Landscape and Future Directions:

Recent advances in organic synthesis have provided a variety of methods for constructing the indazole core, many of which could be adapted for the synthesis of 5-fluoro-1H-indazole-3-carboxylic acid, the precursor to the sodium salt. nih.govmdpi.com These methods often utilize transition-metal catalysis, acid/base catalysis, or green chemistry approaches. ingentaconnect.combenthamdirect.combohrium.com

Green Chemistry Approaches: The use of environmentally benign solvents, and natural catalysts, such as lemon peel powder, under ultrasound irradiation represents a sustainable method for synthesizing 1H-indazoles. researchgate.net Exploring such methods for the target compound could significantly reduce the environmental impact of its production.

Catalyst-Based Methods: Transition-metal catalysts have proven effective in enhancing the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com Research into novel catalytic systems, potentially involving earth-abundant metals, could lead to more economical and scalable production processes.

The table below summarizes potential synthetic strategies that could be explored.

| Synthetic Strategy | Key Features | Potential Advantages for Scalable Production | Relevant Research |

| Green Chemistry | Use of natural catalysts, ultrasound, and eco-friendly solvents. | Reduced environmental impact, potentially lower cost, and increased safety. | researchgate.net |

| Transition-Metal Catalysis | High efficiency and selectivity in forming the indazole ring. | Higher yields, better control over isomeric products. | benthamdirect.combohrium.comnih.gov |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Increased efficiency, reduced waste, and lower operational costs. | diva-portal.org |

Deeper Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

While the broader class of indazole derivatives exhibits a wide range of biological activities, the specific mechanism of action for this compound remains largely uninvestigated. A significant research gap exists in understanding how this compound interacts with biological systems at the molecular and cellular levels.

Future studies should aim to:

Identify Primary Molecular Targets: Utilize techniques such as affinity chromatography, and cellular thermal shift assays (CETSA) to identify the direct binding partners of the compound within the cell.

Characterize Downstream Signaling: Once a target is identified, investigate the downstream effects on cellular signaling pathways. For example, if the target is a protein kinase, researchers should examine the phosphorylation status of its known substrates.

Cellular Phenotyping: Employ high-content imaging and other cell-based assays to understand the compound's effects on cellular processes such as proliferation, apoptosis, migration, and morphology. Studies on other indazole derivatives have shown effects on cancer cell proliferation and apoptosis, providing a starting point for investigation. nih.govrsc.org

Discovery of New Biological Targets and Pathways Modulated by This Compound

The structural motif of indazole is present in drugs with diverse therapeutic applications, suggesting that indazole-based compounds can interact with a variety of biological targets. researchgate.netpnrjournal.comnih.gov A key future research direction is the systematic screening of this compound to uncover novel biological targets and pathways.

Potential Therapeutic Areas for Exploration:

| Therapeutic Area | Known Indazole Targets/Activity | Potential for the Target Compound | Relevant Research |

| Oncology | Protein kinase inhibitors (e.g., Pazopanib, Axitinib) | Screening against a panel of kinases to identify potential anti-cancer activity. | rsc.orgnih.govnih.gov |

| Infectious Diseases | Bacterial DNA gyrase inhibitors | Evaluation of antibacterial activity against a range of pathogenic bacteria. | nih.gov |

| Neurology/Psychiatry | Serotonin (B10506) receptor ligands | Investigation of binding and functional activity at serotonin and other neurotransmitter receptors. | drugbank.comnih.govacs.org |

| Inflammatory Diseases | Anti-inflammatory properties observed in some derivatives. | Assessment of effects on inflammatory pathways and models of inflammatory disease. | biotech-asia.org |

A comprehensive screening approach, including high-throughput screening against large compound libraries and target-focused assays, will be essential to unlock the full therapeutic potential of this molecule.

Development of Advanced Analogues with Superior Preclinical Profiles and Enhanced Specificityingentaconnect.com

Once initial biological activity is confirmed, the development of analogues through medicinal chemistry efforts is a critical step. Structure-activity relationship (SAR) studies will be crucial to optimize the compound's properties.

The goals of an analogue development program for this compound would include:

Improving Potency: Modifying the structure to enhance its binding affinity for the desired biological target.

Enhancing Specificity: Altering the molecule to reduce off-target effects, which can lead to adverse effects.

Optimizing Pharmacokinetic Properties: Fine-tuning the structure to improve its absorption, distribution, metabolism, and excretion (ADME) profile, making it more suitable for in vivo studies.

For instance, SAR studies on other indazole derivatives have shown that the nature and position of substituents on the indazole ring can significantly impact activity. mdpi.comnih.govnih.gov A systematic exploration of different functional groups at various positions on the 5-fluoro-1H-indazole-3-carboxylate scaffold will be a key research focus.

Integration of Multi-Omics Data for a Comprehensive Biological Understanding of Compound Activity

To gain a holistic view of the biological effects of this compound, the integration of multiple "omics" datasets is a powerful and necessary approach. nygen.iopharmalex.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's impact on cellular function. mdpi.comnih.gov

How Multi-Omics Can Be Applied:

Target Identification and Validation: By observing changes across different omics layers, researchers can identify and validate the most relevant biological targets. frontlinegenomics.com

Mechanism of Action Elucidation: Multi-omics can reveal the broader cellular pathways and networks that are perturbed by the compound, providing deeper mechanistic insights than single-data-point assays. mdpi.com